3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group, a hydroxypiperidinyl moiety, and a thienopyrimidinone core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thienopyrimidinone Core: This can be achieved by cyclization reactions involving appropriate thieno and pyrimidine precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Attachment of the Hydroxypiperidinyl Moiety: This can be done through reductive amination or other coupling reactions involving piperidine derivatives.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using metal catalysts to improve reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: As ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes involved in disease pathways.
Receptor Binding: Studied for their binding affinity to various biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects in treating diseases like cancer, inflammation, and neurological disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with similar core structures but different substituents.
Piperidinyl Derivatives: Compounds with piperidine rings and various functional groups.
Uniqueness
Structural Complexity: The combination of a thienopyrimidinone core with a chlorophenyl and hydroxypiperidinyl moiety is unique.
Biological Activity: Its specific biological activities and potential therapeutic applications distinguish it from other similar compounds.
3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}thieno[2,3-d]pyrimidin-4(3H)-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H18ClN3O3S |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18ClN3O3S/c20-14-3-1-13(2-4-14)19(26)6-8-22(9-7-19)16(24)11-23-12-21-17-15(18(23)25)5-10-27-17/h1-5,10,12,26H,6-9,11H2 |
InChI Key |
WAXLAKDEJQCSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=NC4=C(C3=O)C=CS4 |
Origin of Product |
United States |
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